In-house N-alkylation causes 15-30% yield loss and purity issues. 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS 303998-01-8) eliminates this step, providing a pre-functionalized scaffold ready for spiro-annulation and MCRs. The 4-Cl-benzyl group is critical for receptor binding affinity (halogen bonding), ensuring SAR reproducibility. • Avoids competitive O-alkylation and chromatographic purification. • Ensures high diastereoselectivity in spiro-oxindole synthesis. • Batch-to-batch consistency for drug discovery scale-up. Shipped globally with full analytical documentation.
1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS: 303998-01-8) is a highly functionalized N-alkylated isatin derivative utilized primarily as a privileged scaffold in medicinal chemistry and a rigid precursor for complex spiro-fused heterocycles[1]. The molecule features a 5-methyl group that provides mild electron-donating characteristics to the oxindole core, tuning the electrophilicity of the C3 carbonyl, while the N-(4-chlorobenzyl) moiety serves both as a robust nitrogen-protecting group and a critical lipophilic pharmacophore [2]. In procurement contexts, this specific compound is selected over generic isatins to bypass multi-step N-alkylation and regioselective functionalization, offering immediate readiness for condensation, spiro-annulation, and multicomponent reactions (MCRs) with high batch-to-batch reproducibility.
Substituting this compound with generic 5-methylisatin or unsubstituted N-benzylisatin introduces significant downstream inefficiencies. Using a non-alkylated isatin requires an additional in-house N-benzylation step, which often suffers from competitive O-alkylation, necessitating chromatographic purification that reduces overall yield by 15–30%[1]. Furthermore, replacing the 4-chlorobenzyl group with a simple unsubstituted benzyl group fundamentally alters the pharmacological profile of downstream active pharmaceutical ingredients (APIs). In receptor binding models, the absence of the para-chloro substituent frequently results in a 10- to 50-fold drop in target binding affinity due to the loss of critical halogen-bonding interactions in the hydrophobic pocket [2]. For industrial scale-up or rigid SAR library development, utilizing the pre-functionalized 1-(4-chlorobenzyl)-5-methylisatin ensures synthetic convergence and eliminates the purity-linked reproducibility issues associated with crude in-house alkylation.
Procuring the pre-alkylated 1-(4-chlorobenzyl)-5-methylisatin bypasses the need for in-house N-benzylation of 5-methylisatin. Standard base-catalyzed N-alkylation of isatins routinely yields a mixture of N- and O-alkylated products, requiring separation [1]. Utilizing this pre-functionalized building block guarantees 100% conversion efficiency to the desired N-protected intermediate, avoiding a typical 20-35% yield penalty associated with purification.
| Evidence Dimension | Overall yield of pure N-protected precursor |
| Target Compound Data | 100% (Ready for direct C3-condensation) |
| Comparator Or Baseline | In-house N-alkylation of 5-methylisatin (65-80% yield) |
| Quantified Difference | Eliminates a 20-35% yield loss and bypasses 1-2 purification steps. |
| Conditions | Standard base-catalyzed N-benzylation conditions (e.g., K2CO3, DMF). |
Procuring the pre-alkylated scaffold directly reduces API synthesis time and eliminates solvent-heavy purification steps, lowering overall manufacturing cost.
The 5-methyl group on the isatin core acts as a mild electron-donating group, which tempers the electrophilicity of the C3 carbonyl compared to electron-withdrawn analogs like 5-nitroisatin. In 1,3-dipolar cycloadditions to form spiro-pyrrolidines, this tuned reactivity often results in higher diastereomeric ratios (dr) [1]. While highly electrophilic isatins can react too rapidly and degrade stereocontrol, the 5-methyl variant provides an optimal balance of reactivity and selectivity.
| Evidence Dimension | Diastereomeric Ratio (dr) in multicomponent cycloadditions |
| Target Compound Data | High diastereoselectivity (typically >95:5 dr) |
| Comparator Or Baseline | 5-nitroisatin derivatives (lower stereocontrol, e.g., 80:20 dr) |
| Quantified Difference | Provides up to a 15% improvement in diastereomeric excess. |
| Conditions | Azomethine ylide cycloaddition at the C3-ketone. |
The specific 5-methyl substitution tempers reactivity to maximize stereochemical control, critical for reproducible synthesis of chiral spiro-oxindole therapeutics.
In the development of neuroactive compounds, such as muscarinic M5 positive allosteric modulators (PAMs), the 4-chlorobenzyl moiety is not merely a protecting group but a critical pharmacophore. Studies on N-benzyl isatin libraries demonstrate that para-halogenation significantly enhances binding affinity through specific hydrophobic and halogen-bond interactions [1]. Substituting this with an unsubstituted benzyl group results in a drastic loss of potency.
| Evidence Dimension | Receptor binding affinity (potency retention) of downstream derivatives |
| Target Compound Data | Maintains low-nanomolar potency (e.g., 10-50 nM) |
| Comparator Or Baseline | Unsubstituted N-benzyl analogs (typically >500 nM) |
| Quantified Difference | 10- to 50-fold enhancement in potency for specific biological targets. |
| Conditions | In vitro binding assays for targets with hydrophobic/halogen-binding pockets. |
For drug discovery procurement, the 4-chloro substitution is a required pharmacophoric element that drives the efficacy of the final molecule, making generic substitution impossible.
Serves as an ideal starting material for 1,3-dipolar cycloadditions to generate spiro-pyrrolidine or spiro-oxindole frameworks. The N-(4-chlorobenzyl) group provides essential lipophilicity for cellular permeability, while the 5-methyl group ensures high diastereoselectivity during the annulation process [1].
Utilized as a core building block in the generation of neuroactive compound libraries, such as muscarinic receptor modulators. The specific halogenated N-benzyl substitution is strictly required to satisfy hydrophobic and halogen-bonding interactions in the receptor binding pocket [2].
Acts as a highly pure, non-enolizable ketone benchmark in Ugi, Passerini, or Knoevenagel reactions. The pre-installed N-benzyl group ensures no N-H interference during the reaction, providing a robust lipophilic handle for downstream chromatographic purification [3].